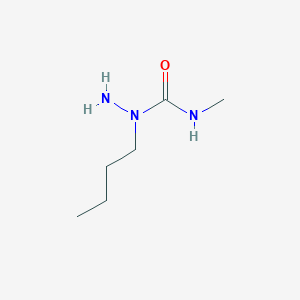
N-methyl-1-butylhydrazine-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1-butylhydrazine-carboxamide is a hydrazine-derived carboxamide featuring a methyl group and a butyl chain attached to the hydrazine backbone. Structurally, it belongs to the class of N-alkyl hydrazine carboxamides, which are characterized by a carboxamide group (-CONH₂) and substituted hydrazine (-NH-NH-). These compounds are typically synthesized via condensation reactions between acyl hydrazines and carboxamide precursors, often yielding solid products with distinct spectroscopic profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-methyl-1-butylhydrazine-carboxamide in laboratory settings?
The synthesis typically involves coupling reactions between substituted hydrazines and carboxamide precursors. For example:
- Route 1 : Reacting N-methylhydrazine with a butyl-substituted acyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Route 2 : Employing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation between hydrazine derivatives and carboxylic acids . Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) are critical to minimize side reactions. Purification often involves column chromatography or recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR signals for hydrazine NH protons (~δ 3.0–4.0 ppm) and carboxamide carbonyl groups (~δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is standard for biological assays) using reverse-phase C18 columns and UV detection at 210–254 nm .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify functional groups (e.g., N-H stretch at ~3200–3300 cm⁻¹, C=O stretch at ~1650–1700 cm⁻¹) .
Q. What are the typical chemical reactions that this compound undergoes, and under what conditions?
The compound participates in:
- Oxidation : Reacts with KMnO4 or H2O2 under acidic conditions to form hydrazine oxides .
- Reduction : LiAlH4 in anhydrous ether reduces the carboxamide group to a methylene amine .
- Substitution : Nucleophilic displacement of the butyl group with amines or thiols under basic conditions (e.g., NaOH in ethanol) .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Catalysis : Introduce palladium-based catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups selectively .
- In-line Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry dynamically .
Q. How should researchers address contradictory data in biological activity studies of hydrazine-carboxamide derivatives?
Contradictions often arise from:
- Assay Variability : Validate cytotoxicity results using orthogonal methods (e.g., MTT assay vs. ATP-based luminescence) .
- Structural Analogues : Compare activity across derivatives (e.g., phenyl vs. pyridyl substitutions) to identify pharmacophore requirements .
- Solubility Factors : Pre-treat compounds with DMSO or cyclodextrins to ensure uniform dispersion in biological media .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases, proteases) based on crystal structures .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide structural optimization .
Q. How do structural modifications at the hydrazine moiety affect the compound's reactivity and bioactivity?
- Steric Effects : Bulky substituents (e.g., diphenyl groups) reduce enzymatic hydrolysis but may hinder target binding .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO2) enhance oxidative stability but decrease nucleophilicity .
- Bioisosteres : Replacing the carboxamide with a sulfonamide group improves metabolic stability without compromising affinity .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following analysis compares N-methyl-1-butylhydrazine-carboxamide with analogous hydrazine-carboxamide derivatives, focusing on structural features, physical properties, and spectroscopic data.
Alkyl Chain Variations in N-Alkyl Hydrazine Carboxamides
Compounds with varying alkyl chain lengths and substituents demonstrate how structural modifications influence properties:
Key Observations :
- Alkyl Chain Length : Longer chains (e.g., pentadecyl in 2o) increase molecular weight and lipophilicity, reflected in higher melting points (178–196°C) compared to shorter chains like butyl .
- Substituent Effects : The trifluoromethyl benzoyl group in 2o–2q introduces strong electron-withdrawing effects, altering IR carbonyl stretches (1665–1670 cm⁻¹) compared to simpler alkyl groups .
Aromatic and Heterocyclic Modifications
Hydrazine carboxamides with aromatic or heterocyclic substituents exhibit distinct properties:
Key Observations :
- Heterocyclic Moieties: Imidazole (5f) and quinazolinone (A3) groups introduce hydrogen-bonding sites, influencing biological activity and solubility .
Functional Group Comparisons
Functional groups such as hydroxy or thioamide moieties further diversify properties:
Key Observations :
特性
分子式 |
C6H15N3O |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
1-amino-1-butyl-3-methylurea |
InChI |
InChI=1S/C6H15N3O/c1-3-4-5-9(7)6(10)8-2/h3-5,7H2,1-2H3,(H,8,10) |
InChIキー |
PSPYLOVWGDJJCP-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C(=O)NC)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













